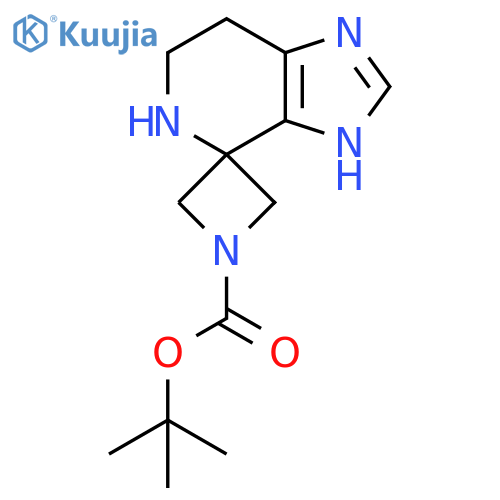

Cas no 1909316-15-9 (tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate)

tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate

- Spiro[azetidine-3,4'-[4H]imidazo[4,5-c]pyridine]-1-carboxylic acid, 3',5',6',7'-tetrahydro-, 1,1-dimethylethyl ester

- tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate

-

- MDL: MFCD29907271

- インチ: 1S/C13H20N4O2/c1-12(2,3)19-11(18)17-6-13(7-17)10-9(4-5-16-13)14-8-15-10/h8,16H,4-7H2,1-3H3,(H,14,15)

- InChIKey: PBAPFLULICIDTE-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC2(NCCC3N=CNC=32)C1

tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267336-10.0g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 94% | 10g |

$4667.0 | 2023-05-30 | |

| Enamine | EN300-267336-0.25g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 94% | 0.25g |

$538.0 | 2023-05-30 | |

| Chemenu | CM478257-1g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 95%+ | 1g |

$1472 | 2023-01-07 | |

| Chemenu | CM478257-250mg |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 95%+ | 250mg |

$741 | 2023-01-07 | |

| Enamine | EN300-1076029-2.5g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 95.0% | 2.5g |

$2127.0 | 2025-03-20 | |

| Aaron | AR01B2PV-100mg |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 95% | 100mg |

$542.00 | 2025-02-09 | |

| Enamine | EN300-1076029-0.5g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 95.0% | 0.5g |

$847.0 | 2025-03-20 | |

| Enamine | EN300-1076029-0.05g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 95.0% | 0.05g |

$252.0 | 2025-03-20 | |

| Enamine | EN300-1076029-1g |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 94% | 1g |

$1086.0 | 2023-09-11 | |

| A2B Chem LLC | AV95255-100mg |

tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate |

1909316-15-9 | 94% | 100mg |

$431.00 | 2024-04-20 |

tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate 関連文献

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylateに関する追加情報

tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 1909316-15-9, known as tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which combines elements of spirocyclic systems and imidazo-pyridine moieties. The tert-butyl group attached to the molecule plays a crucial role in modulating its physical and chemical properties, making it a versatile building block for various applications.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of neuroprotective agents and anti-inflammatory drugs. Researchers have utilized advanced computational techniques to analyze the molecular interactions of tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate, revealing its ability to target specific receptors and enzymes involved in neurodegenerative diseases. These findings underscore its potential as a lead compound for therapeutic interventions.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the spiroazetidine ring system and the subsequent incorporation of the imidazo-pyridine moiety. The use of transition metal catalysts has significantly improved the efficiency of these reactions, enabling researchers to achieve higher yields and better purity levels. This has facilitated large-scale production for preclinical studies.

One of the most intriguing aspects of tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate is its ability to exhibit enantioselectivity in certain biological systems. This property makes it an attractive candidate for enantioselective drug design, where the stereochemistry of a molecule plays a critical role in its pharmacokinetics and efficacy. Recent experiments have demonstrated that this compound can selectively bind to specific isoforms of protein kinases, suggesting its potential as a targeted therapy for cancer.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have explored its application as a dopant in organic light-emitting diodes (OLEDs), where it has shown enhanced electron transport properties compared to conventional materials. This highlights its versatility across multiple disciplines.

The structural complexity of tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate presents both challenges and opportunities for further research. Its intricate spirocyclic framework requires precise control during synthesis to ensure structural integrity. However, this complexity also offers a platform for functionalization, allowing researchers to explore diverse chemical modifications that could expand its applications further.

Looking ahead, ongoing studies are focused on optimizing the synthesis process and exploring novel biological targets for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical settings. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing both medicinal chemistry and materials science.

1909316-15-9 (tert-butyl 1',5',6',7'-tetrahydrospiroazetidine-3,4'-imidazo4,5-cpyridine-1-carboxylate) 関連製品

- 2228598-37-4(2-amino-2-5-(4-methylphenyl)furan-2-ylethan-1-ol)

- 23464-95-1(5-(4-Chlorophenyl)oxazole-2-propionic Acid)

- 80312-32-9(4-O-a-D-Glucopyranosylmoranoline)

- 1206990-24-0(2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole)

- 110637-57-5((2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)

- 1824274-89-6(4-Bromo-3-fluoro-2-iodobenzaldehyde)

- 1797149-67-7(N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide)

- 1055980-02-3(2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid)

- 2138540-14-2(4-Methyl-1-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclohex-2-en-1-ol)

- 915921-84-5(3-(Cyclopentylcarbonyl)aminobenzoic Acid)